molecular formula C9H12ClNO B13321316 (R)-3-(2-Chlorophenyl)-beta-alaninol

(R)-3-(2-Chlorophenyl)-beta-alaninol

Katalognummer: B13321316
Molekulargewicht: 185.65 g/mol
InChI-Schlüssel: GEOBVXBWIQAFSR-SSDOTTSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-3-(2-Chlorophenyl)-beta-alaninol is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chiral center, which imparts unique stereochemical properties that are crucial for its biological activity and interactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(2-Chlorophenyl)-beta-alaninol typically involves the enantioselective reduction of ketones or the use of chiral catalysts. One common method is the biotransformation of ketones using microbial systems such as Nocardia corallina, which can selectively reduce ketones to the corresponding alcohols under controlled pH and reaction conditions .

Industrial Production Methods

Industrial production of ®-3-(2-Chlorophenyl)-beta-alaninol often employs enzymatic processes due to their high selectivity and efficiency. These processes are designed to minimize by-products and waste, making them environmentally friendly and cost-effective .

Analyse Chemischer Reaktionen

Types of Reactions

®-3-(2-Chlorophenyl)-beta-alaninol undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Further reduction to primary alcohols.

    Substitution: Halogenation or other nucleophilic substitutions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve halogenating agents such as thionyl chloride .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce primary alcohols .

Wissenschaftliche Forschungsanwendungen

®-3-(2-Chlorophenyl)-beta-alaninol has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of ®-3-(2-Chlorophenyl)-beta-alaninol involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • ®-2-(2-Chlorophenyl) oxirane
  • ®-2-Chloro-1-(2,4-dichlorophenyl) ethanol
  • ®-cetirizine

Uniqueness

®-3-(2-Chlorophenyl)-beta-alaninol is unique due to its specific chiral center and the resulting stereochemical properties. This uniqueness makes it particularly valuable in applications requiring high enantioselectivity, such as the synthesis of chiral pharmaceuticals .

Eigenschaften

Molekularformel

C9H12ClNO

Molekulargewicht

185.65 g/mol

IUPAC-Name

(2R)-3-amino-2-(2-chlorophenyl)propan-1-ol

InChI

InChI=1S/C9H12ClNO/c10-9-4-2-1-3-8(9)7(5-11)6-12/h1-4,7,12H,5-6,11H2/t7-/m1/s1

InChI-Schlüssel

GEOBVXBWIQAFSR-SSDOTTSWSA-N

Isomerische SMILES

C1=CC=C(C(=C1)[C@H](CN)CO)Cl

Kanonische SMILES

C1=CC=C(C(=C1)C(CN)CO)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.